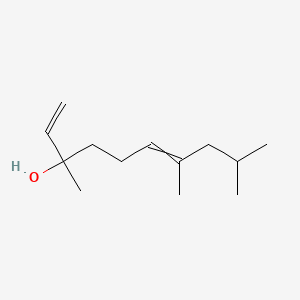

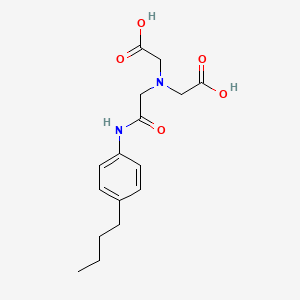

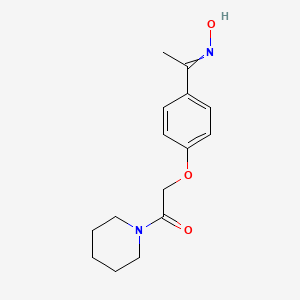

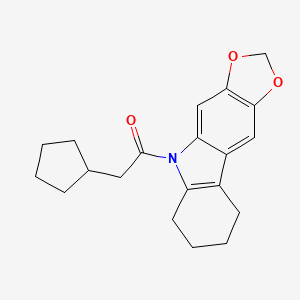

![molecular formula C7H12O B1618052 Bicyclo[2.2.1]heptan-7-ol CAS No. 2566-48-5](/img/structure/B1618052.png)

Bicyclo[2.2.1]heptan-7-ol

Overview

Description

Bicyclo[2.2.1]heptan-7-ol is a cyclic alcohol that has been the subject of scientific research for its potential applications in various fields. This compound is also known as norcarane-2-methanol and is a bicyclic molecule with a seven-membered ring.2.1]heptan-7-ol.

Scientific Research Applications

Chemical Properties and Structure

Bicyclo[2.2.1]heptan-7-ol has the molecular formula C7H12O and a molecular weight of 112.1696 . It is also known by other names such as 7-Hydroxynorbornane and 7-Norborneol .

Use in Synthesis of Derivatives

Bicyclo[2.2.1]heptan-7-ol is used in the synthesis of various derivatives. For instance, it is used in the synthesis of 2- (ISOPROPYLSULFONYL)BICYCLO [2.2.1]HEPTANE, 2-ETHYL-BICYCLO (2.2.1)-HEPTANE, and 2-METHYLENE-BICYCLO (2.2.1)HEPTANE .

Use in Asymmetric Synthesis

7-Oxanorbornane derivatives, which can be prepared from Bicyclo[2.2.1]heptan-7-ol, are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds such as rare sugars and analogues, monosaccharides, and disaccharide mimetics .

Use in Diels–Alder Reaction

Bicyclo[2.2.1]heptan-7-ol is used in the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles to synthesize 7-oxanorbornanes (7-oxabicyclo[2.2.1] heptanes), many of which have interesting biological activity .

Use in Thermodynamic Property Analysis

Bicyclo[2.2.1]heptan-7-ol is used in the analysis of thermodynamic property data for pure compounds, with a primary focus on organics .

Use in Synthesis of Bioactive Compounds

Bicyclo[2.2.1]heptan-7-ol is used in the synthesis of bioactive compounds such as 1,3,3-TRIMETHYL-BICYCLO (2.2.1)HEPTANE-2,6-DIOL and 3- [ (dimethylamino)methyl]bicyclo [2.2.1]heptan-2-one .

properties

IUPAC Name |

bicyclo[2.2.1]heptan-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-7-5-1-2-6(7)4-3-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOLQDIOEJREPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180362 | |

| Record name | Bicyclo(2.2.1)heptan-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.1]heptan-7-ol | |

CAS RN |

2566-48-5 | |

| Record name | Bicyclo(2.2.1)heptan-7-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo(2.2.1)heptan-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the stereochemistry of 7-Norbornanol precursors influence reaction outcomes?

A: Research indicates that the stereochemistry of substituents on the norbornane ring system significantly impacts the reaction pathway and product distribution. For instance, the dediazoniation of bicyclo[3.2.0]heptane- endo - and - exo -3-diazonium ions yields varying amounts of 7-norbornanol. This difference arises from the preferential migration of specific carbon bonds during the rearrangement process, influenced by the spatial orientation of the diazonium group []. Similarly, the reduction of 5,6-dimethylidene- exo -2,3-epoxynorbornane with different metal hydrides leads to distinct product ratios of 7-substituted norbornane derivatives, highlighting the importance of reagent choice and steric factors in controlling regioselectivity [, ].

Q2: How do reaction conditions impact the yield of 7-Norbornanone from 7-Norbornanol?

A: The oxidation of 7-Norbornanol to 7-Norbornanone using chromic acid provides a compelling example of how reaction conditions can drastically alter yields. Studies show that conducting the oxidation in acetone significantly increases the yield of 7-Norbornanone compared to using acetic acid []. Furthermore, co-oxidation with oxalic acid almost completely suppresses C-C bond cleavage, a competing side reaction, resulting in near-quantitative yields of the desired ketone []. This highlights the importance of carefully selecting solvents and additives to optimize reaction outcomes.

Q3: What insights have deuterium labeling studies provided into the rearrangement mechanisms of 7-Norbornyl cations?

A: Deuterium labeling has proven invaluable in elucidating the intricate rearrangements of 7-norbornyl cations. For example, studies using deuterated precursors demonstrated that the formation of 7-Norbornanol from bicyclo[3.2.0]heptane diazonium ions proceeds through sequential 1,2-alkyl and 2,3-hydride shifts []. This finding helped rule out the involvement of a protonated spirocyclopentane intermediate. Similarly, deuterium labeling studies on 1,2-dimethylbicyclo[3.2.0]hept-2-yl cations confirmed the absence of degenerate C-5 shifts during the formation of 1,7-dimethyl-7-Norbornanol []. These examples underscore the power of isotopic labeling in deciphering complex reaction mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

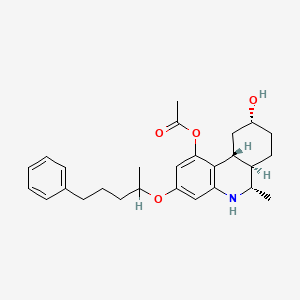

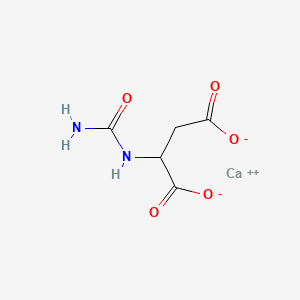

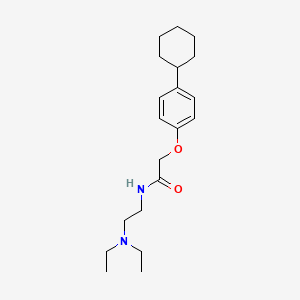

![(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-butan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1617984.png)